(R)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride
Overview
Description
®-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride is an organic compound with the chemical formula C9H11Cl2NO2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is often used in pharmaceutical research and as an intermediate in the synthesis of various drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride typically involves the reaction of ®-2-amino-2-(2-chlorophenyl)acetic acid with methanol in the presence of hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through crystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions
®-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: The chlorine atom in the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
®-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its chiral nature.
Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Industry: Utilized in the production of fine chemicals and as a standard in chiral chromatography.
Mechanism of Action
The mechanism of action of ®-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved .
Comparison with Similar Compounds
Similar Compounds
(S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride: The enantiomer of the ®-form, with similar chemical properties but different biological activities.
Methyl 2-amino-2-(2-bromophenyl)acetate hydrochloride: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
Uniqueness
®-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride is unique due to its specific chiral configuration, which imparts distinct biological activities and makes it valuable in the synthesis of enantiomerically pure pharmaceuticals .
Properties
IUPAC Name |
methyl (2R)-2-amino-2-(2-chlorophenyl)acetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2.ClH/c1-13-9(12)8(11)6-4-2-3-5-7(6)10;/h2-5,8H,11H2,1H3;1H/t8-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUUNIMMHDPICBD-DDWIOCJRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](C1=CC=CC=C1Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
212838-70-5 | |
Record name | Methyl (αR)-α-amino-2-chlorobenzeneacetate hydrochloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MF2H93S9KH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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